molecular formula C17H18N2O B3877627 2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol

Cat. No.: B3877627
M. Wt: 266.34 g/mol
InChI Key: HMEZYABKIAKNDW-UHFFFAOYSA-N
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Description

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities. This particular compound features a benzimidazole ring substituted with a methyl group at the 1-position and a phenylpropan-1-ol moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a solvent mixture under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the separation and purification processes are streamlined to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, alcohols, ketones, and amines, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol involves its interaction with various molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to antiproliferative effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylbenzimidazol-2-yl)-1-phenylpropan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylpropan-1-ol moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-12(16(20)13-8-4-3-5-9-13)17-18-14-10-6-7-11-15(14)19(17)2/h3-12,16,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEZYABKIAKNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1C)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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